1-(2,5-Dimethoxyphenyl)methanimine
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Overview
Description
1-(2,5-Dimethoxyphenyl)methanimine is an organic compound belonging to the class of methoxyphenyl derivatives It is characterized by the presence of two methoxy groups attached to a phenyl ring and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)methanimine can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxybenzaldehyde with an amine under acidic or basic conditions. For instance, the reaction of 2,5-dimethoxybenzaldehyde with methanamine in the presence of an acid catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)methanimine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceutical agents with therapeutic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2,5-Dimethoxyamphetamine: Shares the methoxy substitution pattern but has an amine group instead of an imine.
Uniqueness: 1-(2,5-Dimethoxyphenyl)methanimine is unique due to its specific combination of methoxy groups and an imine group, which imparts distinct chemical reactivity and biological activity compared to its analogues .
Properties
CAS No. |
408335-51-3 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C9H11NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-6,10H,1-2H3 |
InChI Key |
ZTYQNEJFDPJAGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=N |
Origin of Product |
United States |
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